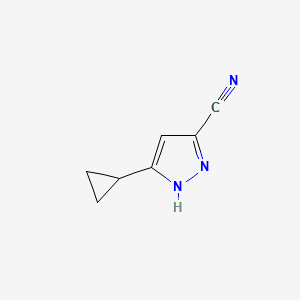

5-cyclopropyl-1H-pyrazole-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

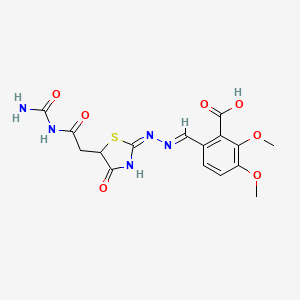

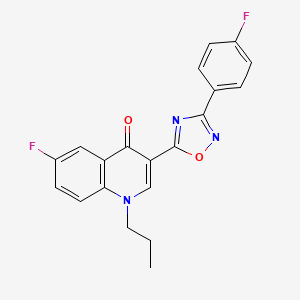

5-cyclopropyl-1H-pyrazole-3-carbonitrile is a chemical compound with the molecular formula C7H7N3 . It is a derivative of pyrazole, a class of organic compounds that are particularly useful in organic synthesis .

Synthesis Analysis

The synthesis of pyrazole derivatives, including 5-cyclopropyl-1H-pyrazole-3-carbonitrile, often involves the reaction of α,β-ethylenic ketones with hydrazine derivatives to form pyrazolines, which then provide the desired pyrazoles .Molecular Structure Analysis

The molecular structure of 5-cyclopropyl-1H-pyrazole-3-carbonitrile consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a cyclopropyl group attached to the 5-position of the pyrazole ring .Chemical Reactions Analysis

Pyrazole derivatives, including 5-cyclopropyl-1H-pyrazole-3-carbonitrile, can undergo a variety of chemical reactions. For instance, they can react with α,β-ethylenic ketones to form pyrazolines .Physical And Chemical Properties Analysis

5-cyclopropyl-1H-pyrazole-3-carbonitrile is a powder with a molecular weight of 133.15 . It has an InChI code of 1S/C7H7N3/c8-4-6-3-7(10-9-6)5-1-2-5/h3,5H,1-2H2,(H,9,10) and an InChI key of SWNIJVVPGNFUDE-UHFFFAOYSA-N .科学的研究の応用

Synthesis and Chemical Properties

- The development of a facile, one-pot multicomponent protocol for synthesizing 5-amino-1H-pyrazole-4-carbonitrile derivatives, including variations like 5-cyclopropyl-1H-pyrazole-3-carbonitrile, has been reported. This synthesis utilizes alumina–silica-supported MnO2 as a recyclable catalyst in water, indicating a green chemistry approach with high yield (Poonam & Singh, 2019) Poonam & Singh (2019).

- An innovative synthesis method for 5-aminopyrazole-4-carbonitriles and related compounds involves using sodium ascorbate as a catalyst. This method is environmentally friendly, involving multicomponent cyclocondensations that minimize waste and avoid hazardous solvents (Kiyani & Bamdad, 2018) Kiyani & Bamdad (2018).

Applications in Medicinal Chemistry

- Compounds related to 5-cyclopropyl-1H-pyrazole-3-carbonitrile have shown potential as glycogen phosphorylase inhibitors, indicating their applicability in antihyperglycemic activity studies. This involves the transformation of related pyrazole derivatives and demonstrates their efficacy in in vivo studies (Kattimani et al., 2019) Kattimani et al. (2019).

- Synthesis of new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole, a compound structurally similar to 5-cyclopropyl-1H-pyrazole-3-carbonitrile, has been explored for their potential anticancer activity. The study involved the evaluation of these compounds against various cancer cell lines (Metwally, Abdelrazek, & Eldaly, 2016) Metwally, Abdelrazek, & Eldaly (2016).

Other Applications

- The molecule 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile, closely related to the 5-cyclopropyl variant, has been studied for its interaction with fullerene molecules. The research indicates potential applications in materials science, particularly in enhancing spectral properties (Study of electronic properties, 2022) Study of electronic properties (2022).

Safety and Hazards

将来の方向性

Given the wide range of pharmacological activities exhibited by pyrazole derivatives, there is significant interest in further studying these compounds, including 5-cyclopropyl-1H-pyrazole-3-carbonitrile. This includes developing new synthetic routes towards pyrazoloazines for their biological and medicinal exploration .

特性

IUPAC Name |

5-cyclopropyl-1H-pyrazole-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-4-6-3-7(10-9-6)5-1-2-5/h3,5H,1-2H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNIJVVPGNFUDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-cyclopropyl-1H-pyrazole-3-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-N-acetyl-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2381351.png)

![Methyl 2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2381353.png)

![N-(2,4-difluorophenyl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2381354.png)

![3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-2-[5-(4-fluorobenzoyl)-2-thienyl]acrylonitrile](/img/structure/B2381361.png)

![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-benzylidenepropanehydrazide](/img/structure/B2381368.png)